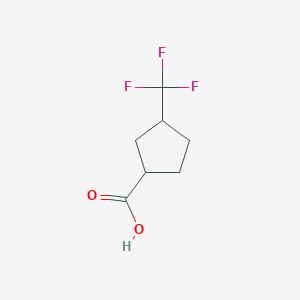

3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Beschreibung

The exact mass of the compound 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAYYEZWRSHEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547061-05-1 | |

| Record name | 3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(Trifluoromethyl)cyclopentane-1-carboxylic Acid: Strategies and Methodologies for Drug Discovery

Abstract

The incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a compound's metabolic stability, lipophilicity, and target binding affinity.[1][2] 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a valuable building block in drug discovery, providing a conformationally restricted, trifluoromethyl-substituted aliphatic core. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to access this important molecule, with a focus on the strategic considerations and practical execution of key chemical transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the 3-(Trifluoromethyl)cyclopentane Moiety

The cyclopentane ring serves as a versatile scaffold in drug design, offering a balance of rigidity and conformational flexibility that can be exploited to optimize ligand-receptor interactions. The introduction of a trifluoromethyl group at the 3-position imparts several desirable properties:

-

Metabolic Stability: The high strength of the C-F bond makes the CF3 group exceptionally resistant to oxidative metabolism, often blocking a potential metabolic soft spot in a molecule.[1]

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1][2]

-

Modulation of Acidity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of the carboxylic acid, potentially impacting its binding characteristics and pharmacokinetic profile.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties.

The combination of these features makes 3-(trifluoromethyl)cyclopentane-1-carboxylic acid a highly sought-after building block for the synthesis of novel pharmaceuticals across a range of therapeutic areas.

Key Synthetic Strategies

The synthesis of 3-(trifluoromethyl)cyclopentane-1-carboxylic acid can be approached through several distinct strategies, each with its own advantages and challenges. The choice of a particular route will often depend on the desired stereochemistry, the availability of starting materials, and the scalability of the process.

Pathway A: Deoxyfluorination of Cyclopentane-1,3-dicarboxylic Acid Derivatives

A direct and conceptually straightforward approach involves the conversion of a pre-existing carboxylic acid functionality into a trifluoromethyl group. This is typically achieved through deoxyfluorination using reagents like sulfur tetrafluoride (SF4).

Rationale: This retro-synthetic approach leverages commercially available or readily accessible cyclopentane-1,3-dicarboxylic acid precursors. The key challenge lies in achieving selective monofluorination if the dicarboxylic acid is used directly, and in controlling the stereochemistry.

Workflow Diagram:

Caption: Deoxyfluorination pathway to the target molecule.

Experimental Protocol (Illustrative):

-

Mono-protection of Cyclopentane-1,3-dicarboxylic Acid: A solution of cis- or trans-cyclopentane-1,3-dicarboxylic acid in a suitable alcohol (e.g., methanol, ethanol) is treated with a catalytic amount of strong acid (e.g., H2SO4) and heated to reflux to afford the corresponding monoester. The reaction is monitored by TLC or LC-MS until optimal conversion is achieved.

-

Deoxyfluorination: The isolated monoester is subjected to deoxyfluorination. A robust method for similar transformations on cyclobutane systems involves the use of sulfur tetrafluoride (SF4).[3] The reaction is typically carried out in a pressure vessel at elevated temperatures. The choice of solvent and the presence of additives like HF can be critical.

-

Hydrolysis: The resulting trifluoromethylated ester is hydrolyzed to the desired carboxylic acid using standard conditions, such as aqueous base (e.g., LiOH, NaOH) followed by acidic workup.

Causality and Insights: The stereochemical outcome of this pathway is dictated by the stereochemistry of the starting dicarboxylic acid. The harsh conditions of SF4 fluorination necessitate careful substrate evaluation to ensure compatibility with other functional groups.

Pathway B: Ring Formation via Cycloaddition Reactions

Constructing the cyclopentane ring with the trifluoromethyl group already incorporated in one of the reactants is a powerful and convergent strategy. This often involves a [3+2] cycloaddition.

Rationale: This approach allows for the early introduction of the trifluoromethyl group and can offer good control over stereochemistry. The success of this strategy hinges on the availability and reactivity of the trifluoromethylated precursor.

Workflow Diagram:

Caption: Convergent synthesis via [3+2] cycloaddition.

Mechanistic Considerations: A notable example of a relevant [3+2] cycloaddition is the boron-radical-catalyzed reaction of trifluoromethyl-substituted alkenes with aroylcyclopropanes. This method provides highly functionalized trifluoromethyl-substituted cyclopentanes. While this specific example leads to a different substitution pattern, the underlying principle of using a trifluoromethylated alkene in a cycloaddition is highly relevant.

Hypothetical Adaptation for Target Synthesis: A potential, albeit challenging, adaptation could involve the cycloaddition of a trifluoromethylated alkene with a suitable three-carbon component that already contains or can be readily converted to a carboxylic acid or its precursor.

Pathway C: Functionalization of a Trifluoromethylated Cyclopentane Precursor

This strategy involves starting with a simpler, commercially available or synthetically accessible trifluoromethylated cyclopentane and introducing the carboxylic acid functionality in a subsequent step.

Rationale: This approach can be advantageous if a suitable trifluoromethylated cyclopentane starting material is available. The key is to achieve regioselective functionalization.

Workflow Diagram:

Caption: Late-stage functionalization approach.

Experimental Protocol (Conceptual):

-

Preparation of a Functional Handle: Starting from a precursor like 3-(trifluoromethyl)cyclopent-1-ene, a hydroxyl group can be introduced at the desired position via hydroboration-oxidation. The regioselectivity of this step is crucial and will be influenced by the steric and electronic properties of the trifluoromethyl group.

-

Oxidation: The resulting alcohol can then be oxidized to the carboxylic acid using standard oxidizing agents such as Jones reagent (CrO3/H2SO4) or a two-step procedure involving a milder oxidation to the aldehyde followed by further oxidation to the carboxylic acid.

Stereochemical Considerations: The stereochemistry of the final product in this pathway will be determined by the facial selectivity of the hydroboration step. The directing effect of the existing trifluoromethyl group will play a significant role.

Data Summary and Comparison of Pathways

| Pathway | Key Advantages | Key Challenges | Stereocontrol | Scalability |

| A: Deoxyfluorination | Utilizes readily available starting materials. | Harsh reaction conditions (SF4); potential for side reactions. | Dependent on the stereochemistry of the starting material. | Can be challenging due to the use of gaseous and corrosive reagents. |

| B: Cycloaddition | Convergent; potentially good stereocontrol. | Availability and reactivity of trifluoromethylated precursors. | Can be high depending on the specific cycloaddition method. | Potentially good, depending on the catalyst loading and reagent costs. |

| C: Functionalization | May start from simpler precursors. | Achieving high regioselectivity in the functionalization step. | Dependent on the stereoselectivity of the functionalization reaction. | Generally good, relying on well-established transformations. |

Conclusion and Future Perspectives

The synthesis of 3-(trifluoromethyl)cyclopentane-1-carboxylic acid presents a significant, yet achievable, challenge in synthetic organic chemistry. The choice of the optimal synthetic route will be guided by the specific requirements of the drug discovery program, including the need for specific stereoisomers and the desired scale of production.

Future advancements in this area are likely to come from the development of more efficient and selective methods for the introduction of the trifluoromethyl group into cyclic systems. The continued exploration of novel cycloaddition reactions and C-H activation/functionalization strategies will undoubtedly provide more elegant and practical solutions for the synthesis of this and other valuable fluorinated building blocks. The methodologies outlined in this guide provide a solid foundation for researchers to navigate the synthesis of these important compounds, ultimately accelerating the discovery of new and improved medicines.

References

-

Reeves, J. T., et al. (2014). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 91, 294-307. Retrieved from [Link][4]

-

Mykhailiuk, P. K., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 59(43), 19067-19074. Retrieved from [Link][3]

-

Google Patents. (1987). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Retrieved from [5]

-

Google Patents. (2021). US11149292B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof. Retrieved from [6]

-

Zahra, J. A., & Serritella, A. V. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. Retrieved from [Link][1]

-

Zahra, J. A., & Serritella, A. V. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link][2]

-

Silverman, R. B., & Perreault, J. P. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid: Employing a Second-Deprotonation Mechanism for Potent and Selective Inhibition of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 144(12), 5426–5436. Retrieved from [Link][7]

-

Mykhailiuk, P. K. (2020). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Retrieved from [Link][8]

-

Google Patents. (2014). US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof. Retrieved from [9]

-

PrepChem. (n.d.). Synthesis of Cis-2-[(3,5-bistrifluoromethyl phenyl)-aminocarbonyl]-cyclobutane carboxylic acid. Retrieved from [Link][10]

-

Wu, J., et al. (2023). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 11, 1189315. Retrieved from [Link][11]

-

PubChem. (n.d.). 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Retrieved from [Link][12]

-

Douglas, J., et al. (2023). COMMUNICATION Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. ChemRxiv. Retrieved from [Link][13]

-

Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons. Retrieved from [Link][14]

-

Bidal, Y. D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9239–9247. Retrieved from [Link][15]

-

Patsnap Eureka. (n.d.). Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative. Retrieved from [Link][16]

-

Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. Retrieved from [Link][17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 6. US11149292B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C7H7F3O2 | CID 10631207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric synthesis method of trifluoromethyl-containing multifunctional cyclopentenone derivative - Eureka | Patsnap [eureka.patsnap.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Predictive Spectroscopic and Analytical Workflow for the Characterization of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid

An In-Depth Technical Guide

Introduction

This guide provides a robust, predictive framework for the spectroscopic characterization of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid. By leveraging foundational spectroscopic principles and data from analogous structures, we will outline the expected spectral features and provide field-proven protocols for their acquisition and interpretation. This document is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound and require a blueprint for its definitive structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. For 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen framework and the integrity of the crucial trifluoromethyl group. The analysis must consider that the compound exists as cis and trans diastereomers, which will likely be distinguishable by NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex due to the cyclopentane ring's conformational flexibility and the potential for diastereotopicity in the methylene protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10.0-12.0 ppm [2]. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. This peak will disappear upon a D₂O shake, a key validation step.

-

Methine Protons (H1 and H3): The protons on the carbons bearing the COOH (C1) and CF₃ (C3) groups will appear as complex multiplets.

-

H1 (α to COOH): Expected around δ 2.5-2.9 ppm .

-

H3 (α to CF₃): Expected further downfield due to the deshielding effect of the CF₃ group, likely in the δ 2.8-3.2 ppm range. This proton will exhibit coupling to the three fluorine atoms (³JHF), resulting in a characteristic quartet or doublet of quartets depending on neighboring proton couplings.

-

-

Methylene Protons (-CH₂-): The protons on carbons C2, C4, and C5 will resonate in the upfield region (δ 1.5-2.4 ppm ). Due to the chiral centers at C1 and C3, the methylene protons on C2 and C5 (and potentially C4) are diastereotopic and will appear as distinct, complex multiplets, likely overlapping.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of unique carbon atoms and information about their electronic environment.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, expected in the range of δ 175-185 ppm [2][3].

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF) with a large coupling constant (typically ~270-290 Hz). Its chemical shift is expected around δ 123-128 ppm [4].

-

Methine Carbons (C1 and C3):

-

C1 (α to COOH): Expected around δ 40-45 ppm .

-

C3 (α to CF₃): Expected around δ 35-40 ppm and may show a smaller quartet splitting due to two-bond C-F coupling (²JCF, ~30-40 Hz)[4].

-

-

Methylene Carbons (-CH₂-): The cyclopentane ring methylene carbons will appear in the upfield region, typically δ 20-35 ppm .

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive and essential technique for confirming the presence and electronic environment of the trifluoromethyl group.[5]

-

Chemical Shift: For a CF₃ group on an aliphatic ring, a singlet (if proton-decoupled) or a triplet/doublet of doublets (if coupled to adjacent protons) is expected. The chemical shift typically falls in the range of δ -70 to -80 ppm relative to CFCl₃[6][7]. The exact shift can be influenced by solvent and stereochemistry.

-

Coupling: In a proton-coupled spectrum, the CF₃ signal will be split by the methine proton on C3 (³JHF), with a typical coupling constant of 7-10 Hz. This coupling provides direct evidence for the connectivity between the CF₃ group and the cyclopentane ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.

-

Set a spectral width of at least 15 ppm.

-

Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, especially for the broad COOH peak.

-

Validation: After the initial acquisition, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to confirm the disappearance of the -COOH signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set a spectral width of ~220 ppm.

-

A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard single-pulse ¹⁹F spectrum. A proton-decoupled spectrum can be run for simplicity, followed by a proton-coupled spectrum to observe the ³JHF coupling.

-

Set an appropriate spectral window centered around the expected δ -75 ppm region.

-

Use an external reference standard like CFCl₃ or an internal standard if desired.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid will be dominated by absorptions from the carboxylic acid and trifluoromethyl moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |

| 3300-2500 | Carboxylic Acid | O-H Stretch | Very broad, strong |

| ~2960, ~2870 | Alkyl C-H | C-H Stretch | Medium, sharp (superimposed on O-H band) |

| 1730-1700 | Carboxylic Acid | C=O Stretch | Strong, sharp |

| 1300-1100 | Trifluoromethyl | C-F Stretch | Very strong, complex bands |

| 1320-1210 | Carboxylic Acid | C-O Stretch | Medium |

| ~950 | Carboxylic Acid | O-H Bend (out-of-plane) | Broad, medium |

-

Causality: The O-H stretching band is exceptionally broad due to extensive intermolecular hydrogen bonding, which forms a stable dimeric structure.[8][9][10] The C-F stretching region will likely show multiple strong, sharp absorptions, which are highly characteristic of the CF₃ group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid acid directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer software.

Part 3: Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Formula: C₇H₉F₃O₂

-

Monoisotopic Mass: 182.055 g/mol [1]

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique. In negative ion mode, the base peak will likely be the deprotonated molecule [M-H]⁻ at m/z 181.048 . In positive ion mode, adducts such as [M+H]⁺ at m/z 183.062 or [M+Na]⁺ at m/z 205.044 are expected.[1]

-

Fragmentation: Using a higher energy method like electron ionization (EI) or collision-induced dissociation (CID) of the parent ion would likely produce the following key fragments:

-

Loss of H₂O (m/z 164): Common for carboxylic acids.

-

Loss of COOH (m/z 137): Cleavage of the carboxylic acid group.

-

Loss of CF₃ (m/z 113): Cleavage of the trifluoromethyl group.

-

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids with a gamma-hydrogen, which could lead to a fragment at m/z 60 .[11]

-

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.

-

LC Method (for sample introduction):

-

Column: Standard C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Acquisition:

-

Acquire data in both positive and negative ESI modes.

-

Perform a full scan (e.g., m/z 50-500) to identify the parent ion.

-

Perform a tandem MS (MS/MS) experiment by isolating the parent ion (e.g., m/z 181) and fragmenting it to obtain the fragmentation pattern.

-

Part 4: Visualization of Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structure and the logical flow of analysis.

Caption: Logical workflow for the complete spectroscopic characterization and structural confirmation of the target compound.

References

-

Wiley-VCH (2008). Supporting Information for Asymmetric Hydrogenation of Alkenes with Ir-Complexes of Bicyclic Dipyridyl- and Dipyridylphosphine Ligands. Available at: [Link]

-

PubChemLite. 3-(trifluoromethyl)cyclopentane-1-carboxylic acid (C7H9F3O2). Available at: [Link]

-

Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

Swansea University (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]

-

Thieme (2009). 4. 13C NMR Spectroscopy. Available at: [Link]

Sources

- 1. PubChemLite - 3-(trifluoromethyl)cyclopentane-1-carboxylic acid (C7H9F3O2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

A Technical Guide to 3-(Trifluoromethyl)cyclopentane-1-carboxylic Acid: A Valuable Building Block in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of Fluorine in Alicyclic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of drug candidates. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid, a representative of the growing class of trifluoromethylated alicyclic carboxylic acids, which serve as valuable building blocks in the synthesis of novel therapeutics. While specific data on this particular molecule is emerging, this document will provide a comprehensive overview of its properties, synthesis, and potential applications, drawing insights from closely related analogs and the broader principles of fluorine chemistry in drug design.

The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a parent molecule.[1] It is often employed as a bioisostere for methyl or chloro groups, offering a unique combination of steric bulk and strong electron-withdrawing character.[2] This modification can block metabolic oxidation, enhance binding to target proteins through unique non-covalent interactions, and modulate the acidity of nearby functional groups, thereby influencing a compound's overall pharmacokinetic and pharmacodynamic profile.[1]

Physicochemical Properties and Identification

CAS Number: 1547061-05-1[3][4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₂ | [3][4] |

| Molecular Weight | 182.14 g/mol | [3][4] |

| Boiling Point (Predicted) | 212.4 ± 35.0 °C | |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.44 ± 0.40 |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

The trifluoromethyl group's strong electron-withdrawing nature is expected to increase the acidity of the carboxylic acid moiety compared to the non-fluorinated analog, cyclopentanecarboxylic acid. This modulation of pKa can have significant implications for a drug candidate's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.[8]

Synthesis of Trifluoromethylated Alicyclic Carboxylic Acids: A Methodological Overview

While a specific, detailed protocol for the synthesis of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is not extensively documented in publicly available literature, several general strategies for the trifluoromethylation of cyclic systems can be applied. The synthesis of related trifluoromethylated cyclobutane and cyclopropane carboxylic acids often serves as a valuable reference.[2][9]

One common approach involves the conversion of a ketone precursor to the corresponding trifluoromethyl alcohol, followed by deoxygenation. For instance, a substituted cyclopentanone could be treated with a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride source.[2][10] The resulting trifluoromethyl carbinol can then be subjected to deoxygenation conditions to yield the desired trifluoromethylated cyclopentane ring. Subsequent functional group manipulations would then be employed to introduce the carboxylic acid moiety.

Another powerful method for introducing a trifluoromethyl group is the deoxyfluorination of a carboxylic acid using sulfur tetrafluoride (SF₄).[5] This reaction can be applied to cyclopropane carboxylic acids and could potentially be adapted for cyclopentane analogs.[9]

Applications in Drug Discovery and Medicinal Chemistry

The utility of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid as a building block in drug discovery lies in its ability to introduce the advantageous properties of the trifluoromethyl group into a conformationally restricted alicyclic scaffold. Such scaffolds are of great interest as they can mimic the spatial arrangement of functional groups found in more complex natural products or serve as non-aromatic bioisosteres for phenyl rings, potentially improving properties such as solubility and metabolic stability.

While specific examples of drug candidates incorporating the 3-(trifluoromethyl)cyclopentane-1-carboxylic acid moiety are not yet prevalent in the literature, the broader class of trifluoromethylated cycloalkanes has seen significant use. For example, trifluoromethyl-substituted cyclobutanes and cyclopropanes are featured in numerous patents for bioactive compounds.[5] These building blocks are used to synthesize inhibitors of various enzymes and modulators of receptors where the trifluoromethyl group can enhance binding affinity and the alicyclic ring provides a rigid framework for orienting other pharmacophoric elements.[11]

The carboxylic acid functionality of the title compound provides a versatile handle for further synthetic elaboration, such as amide bond formation to incorporate the scaffold into larger molecules.

Analytical Characterization

The structural verification and purity assessment of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid and its derivatives rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentane ring protons, typically in the upfield region. The proton on the carbon bearing the carboxylic acid would likely appear as a distinct multiplet.

-

¹³C NMR: The carbon spectrum will be characterized by the signals of the cyclopentane ring carbons and the carbonyl carbon of the carboxylic acid. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group, which should appear as a singlet in the absence of other fluorine atoms. For related trifluoromethyl cyclobutane compounds, this signal typically appears between -60 and -70 ppm.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is crucial for confirming the molecular formula. In negative ion mode, the [M-H]⁻ ion would be the expected parent ion.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption for the carboxylic acid, typically around 1700-1725 cm⁻¹, and a broad O-H stretching band.[12]

Safety and Handling

As with any chemical reagent, 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Trifluoromethyl)cyclopentane-1-carboxylic acid represents a valuable, albeit currently under-documented, building block for medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto a conformationally restricted cyclopentane scaffold offers a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of such building blocks are expected to grow, paving the way for the discovery of new and improved medicines.

References

- Kukhar, V. P., et al. (2022). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes.

- Royal Society of Chemistry. (2017).

- BenchChem. (n.d.). 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- ResearchGate. (n.d.).

- Novás, M., & Matos, M. J. (2025).

- ResearchGate. (n.d.). Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes.

- BLD Pharm. (n.d.). 1547061-05-1|3-(Trifluoromethyl)cyclopentane-1-carboxylic acid.

- Biosynth. (n.d.). 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid | 1547061-05-1 | XLC06105.

- University of Colorado Boulder. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.). 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- Sunway Pharm Ltd. (n.d.). 3-(trifluoromethyl)cyclopentane-1-carboxylic acid - CAS:1547061-05-1.

- Sigma-Aldrich. (n.d.). Cyclopentane carboxylic acid.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Applications : Intermediate in synthesizing bioactive molecules, including peptide staplers and kinase inhibitors.

- ResearchGate. (n.d.).

- PubChem. (n.d.). Process of preparing 3-fluoro-5(((1R,2AR)-3,3,4,4-tetrafluoro-1,2A-dihydroxy-2,2A,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)-oxy)

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317).

- MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.

- Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, The Scripps Research Institute.

- ChemRxiv. (2025). COMMUNICATION Synthesis of 1,3-bis-trifluoromethylated-(hetero)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-(trifluoromethyl)cyclohexane-1-carboxylic acid 97% | CAS: 104907-44-0 | AChemBlock [achemblock.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. HU178717B - New process for preparing 3-substituted cyclopropane-1-carboxylic acids - Google Patents [patents.google.com]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

The Ascendant Role of Trifluoromethylated Cyclopentanes in Modern Drug Discovery

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent. Its unique electronic properties can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. When this privileged moiety is installed onto a cyclopentane scaffold—a versatile and conformationally flexible five-membered ring—the resulting derivatives often exhibit potent and diverse biological activities. This guide provides an in-depth technical exploration of trifluoromethylated cyclopentane derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic strategies, delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and antiviral activities, present detailed experimental protocols, and offer insights into future therapeutic applications.

The Strategic Imperative: Why Trifluoromethylated Cyclopentanes?

The convergence of the trifluoromethyl group and the cyclopentane ring is not a matter of chance but a deliberate design strategy rooted in fundamental principles of medicinal chemistry.

The Trifluoromethyl Group: A Bioactivity Supercharger

The CF₃ group is far more than a simple methyl bioisostere. Its potent electron-withdrawing nature and high lipophilicity impart a unique set of properties that chemists leverage to optimize drug candidates:

-

Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, increasing the half-life of a drug.[1]

-

Enhanced Binding: The CF₃ group can engage in crucial non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme active sites, thereby increasing binding affinity and potency.[2]

-

Lipophilicity & Permeability: By increasing the overall lipophilicity of a molecule, the CF₃ group can improve its ability to cross cellular membranes and enhance bioavailability.[3]

-

pKa Modulation: The strong inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting its target engagement and solubility.[1]

The Cyclopentane Scaffold: A Framework for Bioactivity

Cyclopentane rings are prevalent in natural products and pharmaceuticals. Their non-planar, conformationally flexible nature allows them to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. They serve as rigid scaffolds that can mimic peptide turns or act as bioisosteres for phenyl groups, making them highly valuable building blocks in drug design.[4][5]

The combination of these two components creates a molecular framework with enhanced metabolic stability and potent, targeted biological activity, making these derivatives highly sought-after in pharmaceutical development.[6]

Synthetic Pathways to Trifluoromethylated Cyclopentanes

The synthesis of these valuable motifs has been a focus of significant research, leading to several robust and innovative methods. An efficient protocol for synthesizing trifluoromethyl-substituted cyclopentanes involves a boron radical-catalyzed [3+2] cycloaddition of aroyl cyclopropanes and trifluoromethyl-substituted alkenes.[7] This metal-free and atom-economical process is compatible with diverse functional groups and produces the desired products in good to high yields.[7]

Another effective strategy involves the reductive introduction of a fluorine-containing carbon block to readily available conjugated ynones, followed by intramolecular cyclization.[8][9] This two-step protocol successfully yields trifluoromethylated cyclopentenones using ethyl trifluoroacetate as the fluorine source.[8][9]

Caption: Key synthetic workflows for producing trifluoromethylated cyclopentane derivatives.

A Spectrum of Biological Activity

Trifluoromethylated cyclopentane derivatives have demonstrated significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.

Anticancer Activity

These compounds exhibit potent cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.[3][10] For example, derivatives of cyclopentane compounds featuring trifluoromethyl groups have shown improved activity against various cancer cell lines in vitro.[3]

| Compound Class/Derivative | Cancer Cell Line | Potency (IC₅₀ / EC₅₀) | Reference |

| Fluorinated Tubastatin A Derivative | SW1990 (Pancreatic) | IC₅₀: 1.17 µM | [11] |

| 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane | MCF-7 (Breast) | EC₅₀: ~5 µM | [3] |

| α-Trifluoromethyl Chalcone | Androgen-Independent Prostate | Superior in vivo activity at 3 mg/kg | [12] |

| Trifluoromethyl Thioxanthone Derivative | HeLa (Cervical) | IC₅₀: 87.8 nM | [13] |

The mechanism of action often involves the CF₃ group enhancing interactions with molecular targets, while the cyclopentane ring provides an optimal structural backbone.[3] Studies on cyclopenta[a]phenanthren-17-ones have shown that the electronic nature of substituents is critical, with the electron-withdrawing trifluoromethyl group significantly altering DNA-binding activity compared to an electron-donating methyl group.[14]

Anti-inflammatory Activity

Several trifluoromethylated derivatives have been identified as potent anti-inflammatory agents. A primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammatory processes.[15][16] This selectivity is advantageous as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[16]

For instance, certain trifluoromethylpyrazole derivatives have been found to be highly effective COX-2 inhibitors.[15] Additionally, other cyclopentene derivatives isolated from natural sources have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner in cellular assays.[17]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Antiviral Activity

The antiviral potential of this class of compounds is particularly noteworthy. A novel series of cyclopentane derivatives has been found to exhibit potent and selective inhibitory effects on the influenza virus neuraminidase, an essential enzyme for viral replication and release.[18] These compounds were effective against a spectrum of influenza A and B viruses.[18]

Furthermore, highly functionalized cyclopentane derivatives have shown potent activity against Hepatitis C (HCV) and Dengue viruses. The introduction of a trifluoromethyl group into nucleoside analogs can also significantly increase their antiviral properties, as seen in studies against Herpes simplex virus type 1 (HSV-1). The CF₃ group is thought to contribute to the formation of hydrogen bonds necessary for blocking viral enzymes like reverse transcriptase or DNA polymerases.[2]

| Compound Class | Target Virus | Mechanism/Note | Reference |

| Cyclopentane Derivatives | Influenza A & B | Neuraminidase Inhibition | [18] |

| Functionalized Cyclopentanes | Hepatitis C, Dengue | Potent inhibition in screening assays | |

| Trifluoromethylthiolane Derivative | Herpes Simplex Virus 1 (HSV-1) | Inhibition of viral reproduction |

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of these derivatives is highly dependent on their specific structure. Key SAR insights include:

-

Position of the CF₃ Group: The regiochemistry of the trifluoromethyl group on the cyclopentane ring is critical for target engagement. Altering its position can switch a compound from active to inactive by changing how it fits into a binding pocket.

-

Stereochemistry: The stereochemical configuration of substituents on the chiral centers of the cyclopentane ring dictates the three-dimensional shape of the molecule, which is crucial for specific interactions with biological targets.

-

Functional Group Modification: The addition of other functional groups (e.g., hydroxyls, amines, halogens) can modulate the compound's solubility, cell permeability, and target affinity, providing a means to fine-tune its therapeutic properties.[3]

Caption: Key structural factors influencing the biological activity of derivatives.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of trifluoromethylated cyclopentane derivatives.

Protocol: Synthesis via Reductive Trifluoroacetylation/Cyclization[8][9]

This protocol describes a general procedure for synthesizing a 4-(trifluoromethyl)cyclopentenone derivative.

Objective: To synthesize a trifluoromethylated cyclopentenone from a conjugated ynone.

Materials:

-

Conjugated ynone (1.0 eq)

-

Ethyl trifluoroacetate (1.5 eq)

-

Magnesium turnings (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous HCl (1M)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagent Addition: Add anhydrous THF to the flask. Add the conjugated ynone and ethyl trifluoroacetate to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion (typically 2-4 hours), cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure trifluoromethylated cyclopentenone.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anticancer Activity (MTT Assay)[10]

This protocol assesses the cytotoxicity of a synthesized compound against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO concentration matched to the highest test concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Horizons

Trifluoromethylated cyclopentane derivatives represent a rich and versatile class of molecules with demonstrated therapeutic potential. Their success in oncology, inflammation, and virology is a direct result of the powerful synergy between the cyclopentane scaffold and the trifluoromethyl group. The continued development of novel and efficient synthetic methods will undoubtedly accelerate the discovery of new drug candidates within this chemical space.[7][19]

Future research should focus on:

-

Expanding the Scope: Exploring the activity of these derivatives against other therapeutic targets, such as those in neurodegenerative and metabolic diseases.

-

Advanced SAR Studies: Utilizing computational modeling and advanced structural biology to design next-generation derivatives with enhanced potency and selectivity.

-

Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

The foundational work highlighted in this guide provides a robust platform for the continued exploration and development of trifluoromethylated cyclopentanes as next-generation therapeutics.

References

-

Title: Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthetic methods for trifluoromethylated cyclopentenes. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones Source: Sci-Hub URL: [Link]

-

Title: Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro Source: ResearchGate URL: [Link]

-

Title: New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of ring-trifluoromethylated cyclopentene derivatives. Source: ResearchGate URL: [Link]

-

Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery Source: ChemRxiv | Cambridge Open Engage URL: [Link]

-

Title: Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues Source: MDPI URL: [Link]

-

Title: Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps Source: PubMed URL: [Link]

-

Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery Source: ResearchGate URL: [Link]

-

Title: The presence of a trifluoromethyl rather than a methyl substituent in the bay-region greatly decreases the DNA-binding and tumour initiating activity of cyclopenta[a]phenanthren-17-ones Source: The UWS Academic Portal URL: [Link]

-

Title: Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities Source: PMC - NIH URL: [Link]

-

Title: α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer Source: MDPI URL: [Link]

-

Title: Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents Source: UCL Discovery URL: [Link]

-

Title: Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs Source: PMC - NIH URL: [Link]

-

Title: Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition‐Metal‐Catalyzed, and Radical Reaction Steps Source: Sci-Hub URL: [Link]

-

Title: The Antiviral Activity of Trifluoromethylthiolane Derivatives Source: MDPI URL: [Link]

-

Title: Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae Source: PubMed URL: [Link]

-

Title: Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane | 2172052-28-5 | Benchchem [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones / Organic Letters, 2017 [sci-hub.box]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 14. research-portal.uws.ac.uk [research-portal.uws.ac.uk]

- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid, a fluorinated aliphatic carbocycle of significant interest in drug discovery and development. We will explore its detailed molecular structure, including stereoisomerism, and provide a thorough characterization based on predicted spectroscopic data. A robust, step-by-step synthesis protocol is detailed, with mechanistic insights into key transformations. The guide culminates in a discussion of the compound's strategic applications in medicinal chemistry, highlighting how its unique physicochemical properties—conferred by the trifluoromethyl group—are leveraged to enhance the metabolic stability, lipophilicity, and target affinity of therapeutic candidates. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Strategic Value of Fluorination in Drug Design

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] Strategically placed fluorine atoms or fluoroalkyl groups can profoundly modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group.[3] Its strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), and exceptional metabolic stability, owing to the strength of the C-F bond, make it a powerful tool for optimizing lead compounds into viable drug candidates.[3][4]

3-(Trifluoromethyl)cyclopentane-1-carboxylic acid emerges as a valuable building block in this context. It combines the conformational constraints of a cyclopentyl scaffold with the potent electronic and steric effects of a CF₃ group and the versatile synthetic handle of a carboxylic acid. This unique combination allows for its integration into larger, more complex molecules, where it can serve as a bioisostere for other groups or introduce desirable pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The structure of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is characterized by a five-membered carbocyclic ring substituted with a trifluoromethyl group at the C3 position and a carboxylic acid at the C1 position.

Stereoisomerism: The substituted cyclopentane ring gives rise to geometric isomerism. The relative orientation of the trifluoromethyl and carboxylic acid groups can be either cis or trans. These stereoisomers can exhibit different biological activities and pharmacokinetic profiles, making stereocontrolled synthesis a critical consideration for its application in drug development.

Physicochemical Data Summary: The key physicochemical properties of the parent compound are summarized below. These values are crucial for computational modeling, solubility studies, and pharmacokinetic predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₂ | PubChem[5] |

| Molecular Weight | 182.14 g/mol | PubChem[5] |

| Monoisotopic Mass | 182.05547 Da | PubChem[5] |

| Predicted XlogP | 2.0 | PubChem[5] |

| InChIKey | NYAYYEZWRSHEMJ-UHFFFAOYSA-N | PubChem[5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum would be complex due to the cyclopentane ring's protons. Key signals would include the proton at the C1 position (adjacent to the COOH group) and the proton at the C3 position (adjacent to the CF₃ group), both of which would likely appear as multiplets. The protons on the remaining carbons (C2, C4, C5) would present as a series of overlapping multiplets.

-

¹³C NMR: The carbon spectrum would show distinct signals for each of the seven carbons. The carbonyl carbon (C=O) would be the most downfield signal (~175-185 ppm). The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The carbon bearing the carboxylic acid would also be clearly distinguishable.

-

¹⁹F NMR: This spectrum would be the simplest and most diagnostic, showing a singlet (or a narrowly split multiplet due to coupling with adjacent protons) corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: Key absorption bands would include a broad peak from approximately 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1700 cm⁻¹ for the C=O carbonyl stretch, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 182 would be expected. Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and potentially the loss of the trifluoromethyl group (-69 Da). Predicted adducts include [M+H]⁺ at m/z 183.06275 and [M-H]⁻ at m/z 181.04819.[5]

Synthesis and Mechanistic Pathways

A common and logical synthetic route to 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid involves the oxidation of the corresponding primary alcohol, (3-(trifluoromethyl)cyclopentyl)methanol. This precursor can be obtained through multi-step syntheses, often starting from commercially available cyclopentane derivatives.

Protocol: Oxidation of (3-(Trifluoromethyl)cyclopentyl)methanol

This protocol describes a robust oxidation method using a chromium-based reagent, a standard and effective transformation for converting primary alcohols to carboxylic acids.[6][7]

Causality: The choice of a strong oxidizing agent like sodium dichromate in an acidic medium ensures the complete oxidation of the primary alcohol past the intermediate aldehyde stage directly to the carboxylic acid.[6][7] Heating under reflux is critical to provide the necessary activation energy and to prevent the volatile aldehyde intermediate from escaping the reaction mixture before it can be further oxidized.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-(trifluoromethyl)cyclopentyl)methanol in a suitable solvent such as acetone or a mixture of water and diethyl ether.

-

Reagent Preparation: In a separate beaker, prepare the oxidizing solution (e.g., Jones reagent) by carefully dissolving sodium dichromate (Na₂Cr₂O₇) in water and slowly adding concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath.

-

Oxidation: Cool the alcohol solution in an ice bath. Add the prepared oxidizing solution dropwise to the stirred alcohol solution, maintaining the temperature below 20°C. A color change from orange (Cr⁶⁺) to green (Cr³⁺) will be observed as the reaction proceeds.

-

Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours to ensure complete conversion to the carboxylic acid.

-

Workup: Cool the reaction mixture to room temperature. Quench any excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

The true value of 3-(Trifluoromethyl)cyclopentane-1-carboxylic acid lies in its application as a structural motif in drug design. The trifluoromethyl group acts as a powerful modulator of molecular properties.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Incorporating this moiety can block metabolic hotspots, thereby increasing a drug's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: The CF₃ group is lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electron distribution of the entire molecule.[3][4] This can enhance binding interactions with protein targets through favorable electrostatic or hydrogen bonding interactions, potentially increasing drug potency.[3]

-

Conformational Control: The cyclopentane ring provides a degree of conformational rigidity, which can help in pre-organizing the molecule into a bioactive conformation for optimal target binding, thus reducing the entropic penalty upon binding.

The carboxylic acid functional group provides a versatile point for synthetic elaboration, allowing chemists to readily attach this valuable trifluoromethyl-cyclopentyl scaffold to a wide range of pharmacophores via amide bond formation, esterification, or other coupling reactions.

Diagram: Role in Drug Scaffolding

Caption: Integration of the scaffold to enhance drug properties.

Conclusion

3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is more than a simple chemical entity; it is a strategic tool for molecular design. Its unique combination of a conformationally defined aliphatic ring, a metabolically robust and lipophilic trifluoromethyl group, and a synthetically versatile carboxylic acid handle makes it an exceptionally valuable building block for the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and strategic application empowers medicinal chemists to rationally design drug candidates with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the path to new and effective medicines.

References

- Wechem (2025). Design and biological activity of trifluoromethyl containing drugs.

- Zaragoza, G. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Zaragoza, G. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

-

MDPI (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

PubChem (n.d.). 3-(trifluoromethyl)cyclopentane-1-carboxylic acid. Available at: [Link]

-

Xiong, H-Y. et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]

-

Libby, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available at: [Link]

-

Wolfram184 (2009). Oxidation of Cyclopentylmethanol Using Sodium Dichromate and Sulfuric Acid. YouTube. Available at: [Link]

Sources

- 1. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. PubChemLite - 3-(trifluoromethyl)cyclopentane-1-carboxylic acid (C7H9F3O2) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

The Trifluoromethyl Group in Cyclopentane Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group when appended to cyclopentane carboxylic acid frameworks. We will delve into the profound impact of this unique substituent on the physicochemical properties, metabolic stability, and target engagement of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for harnessing the power of trifluoromethylation in the design of next-generation therapeutics.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine and fluorinated motifs into drug candidates has become a routine yet powerful strategy in medicinal chemistry.[1] The trifluoromethyl group, in particular, stands out for its unique combination of high electronegativity, steric bulk, and metabolic stability.[2] When strategically placed on a molecule, the CF₃ group can dramatically alter its pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, improved bioavailability, and a more favorable safety profile. This guide will specifically focus on the implications of incorporating a trifluoromethyl group into the cyclopentane carboxylic acid scaffold, a privileged structure in many biologically active compounds.

The Physicochemical Impact of Trifluoromethylation on Cyclopentane Carboxylic Acids

The introduction of a trifluoromethyl group onto a cyclopentane carboxylic acid core induces significant and predictable changes in its key physicochemical properties. These alterations are fundamental to optimizing a compound's drug-like characteristics.

Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group. Its presence on the cyclopentane ring significantly increases the acidity of the carboxylic acid moiety. This is due to the inductive effect of the CF₃ group, which stabilizes the resulting carboxylate anion.

| Compound | pKa |

| Cyclopentanecarboxylic Acid | 4.99[1][3] |

| 1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid | ~3.5-4.0 (Predicted) |

This enhanced acidity can have profound implications for a drug candidate's solubility, absorption, and interaction with biological targets.

Lipophilicity (LogP)

The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88.[2] Consequently, the introduction of a CF₃ group to a cyclopentane carboxylic acid will increase its lipophilicity, as measured by the partition coefficient (LogP).

| Compound | LogP |

| Cyclopentanecarboxylic Acid | 1.48 (Calculated)[5] |

| 1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid | ~2.0-2.5 (Predicted) |

This increased lipophilicity can enhance a drug's ability to cross biological membranes, which can be advantageous for reaching intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity, necessitating a careful balance.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By replacing a metabolically labile hydrogen or methyl group with a trifluoromethyl group, medicinal chemists can block a key site of metabolic degradation, leading to a longer in vivo half-life and improved oral bioavailability.

Synthesis of Trifluoromethylated Cyclopentane Carboxylic Acids

A scalable and reliable synthesis of α-fluoroalkyl-substituted cyclopentane building blocks, including those with a trifluoromethyl group, has been developed.[6][7] A common and effective method is the deoxofluorination of a corresponding carboxylic acid or aldehyde precursor.

Experimental Protocol: Deoxofluorination of 1-Hydroxycyclopentane-1-carboxylic Acid

This protocol outlines a general procedure for the synthesis of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid from a readily available starting material.

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for 1-(trifluoromethyl)cyclopentane-1-carboxylic acid.

Materials:

-

1-Hydroxycyclopentane-1-carboxylic acid

-

Sulfur Tetrafluoride (SF₄) or Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen, argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve 1-hydroxycyclopentane-1-carboxylic acid in the anhydrous solvent under an inert atmosphere.

-

Cooling: Cool the solution to the appropriate temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice/water bath.

-

Reagent Addition: Slowly add the deoxofluorination reagent (e.g., DAST or SF₄) to the cooled solution. The addition should be done dropwise to control the reaction temperature and any potential exotherm.

-